

# NU-7107 plasma clearance vs NU7031

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**Compound Focus: NU-7107**

Cat. No.: S548532

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## Plasma Clearance Data Overview

Compound	Primary Clearance Mechanism	Key Experimental Data (from [1])	Quantitative Value (from [1])
NU-7107	Extensive metabolism, primarily via hydroxylation. Metabolic stability improved by methylation of the morpholine ring.	Plasma clearance in mice was significantly slower than its analog, NU7026.	Plasma clearance was <b>four-fold slower</b> than NU7026.
NU-7031	Information not available in the search results.	Information not available in the search results.	Information not available in the search results.

## Experimental Data and Methodology for NU-7107

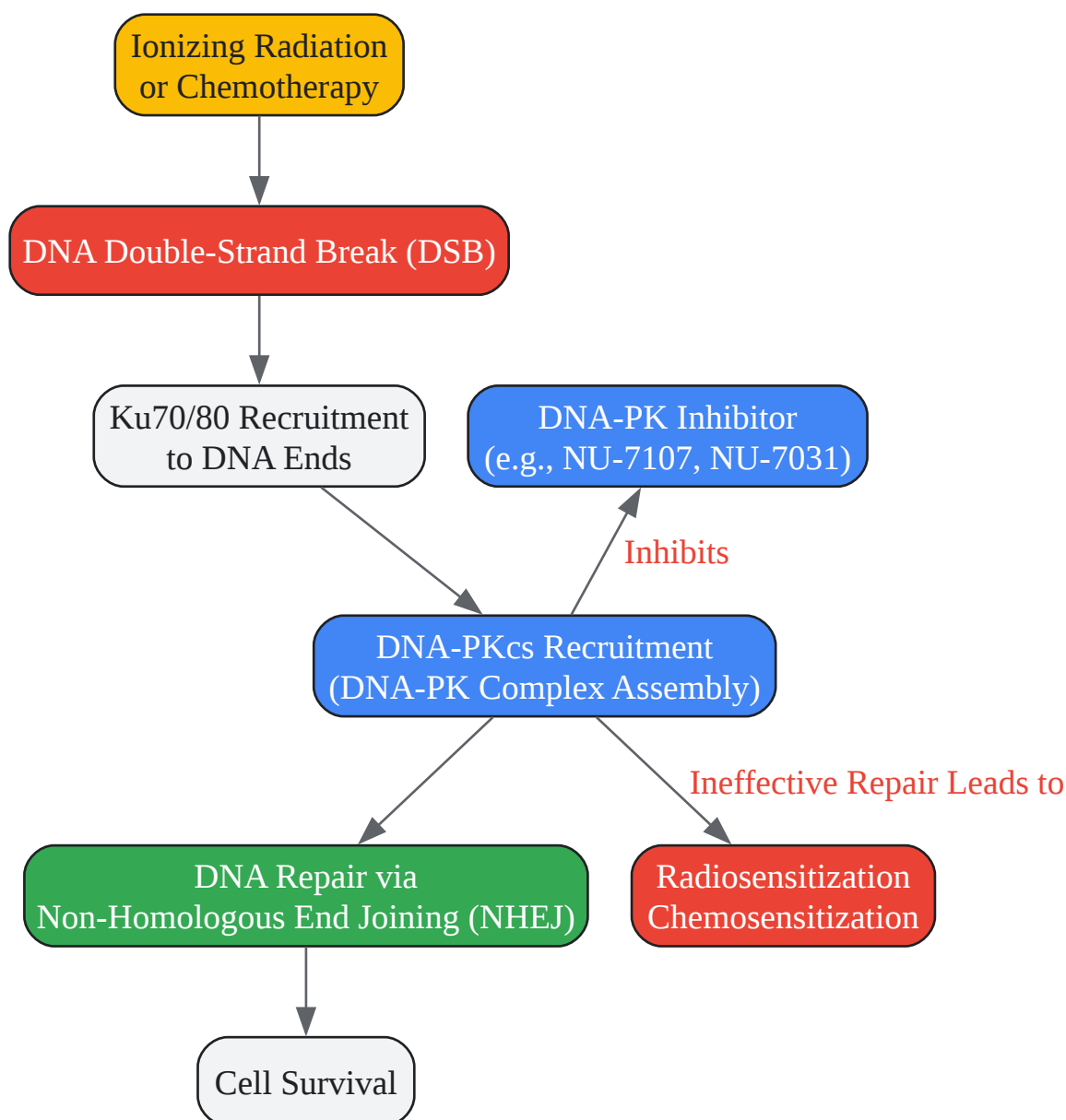
The data for **NU-7107** comes from a preclinical pharmacokinetic and metabolism study in mice [1].

- In Vivo Experiment:** NU7026 and NU7107 were administered intravenously (i.v.) to female BALB/c mice at a dose of 5 mg kg<sup>-1</sup>. NU7026 was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline [1].
- Sample Collection and Analysis:** Blood was collected from groups of three mice at various time points post-administration. Plasma was obtained by centrifugation and analyzed using **liquid chromatography tandem mass spectrometry (LC/MS/MS)** [1].

- **Metabolism Investigation:** The study found that NU7026 (the parent compound of NU7107) undergoes rapid plasma clearance largely due to **multiple hydroxylations**, with the C-2 position of the morpholine ring being a major site of oxidation. NU7107, which is methylated at the C-2 and C-6 positions of the morpholine ring, was designed to block these oxidation sites. This structural modification successfully resulted in its four-fold slower plasma clearance compared to NU7026 [1].

## Biological Context and Signaling Pathway

**NU-7107** and NU-7031 are novel inhibitors of the DNA repair enzyme **DNA-dependent protein kinase (DNA-PK)** [1]. Inhibiting DNA-PK prevents the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation therapy or chemotherapeutic agents. The following diagram illustrates the role of DNA-PK in the DNA Damage Response (DDR) pathway and the site of action for these inhibitors.



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## Suggested Research Directions

To find the missing information on NU-7031, you could:

- **Search specialized databases:** Look up the compound in databases like **PubChem** or **ChEMBL**, which often aggregate chemical and pharmacological data from numerous studies.
- **Consult related literature:** Broaden your search to include scientific papers on the broader class of DNA-PK inhibitors. NU-7031 might be mentioned in a comparative table or supplementary information

within a related study, even if it is not the primary focus.

- **Review medicinal chemistry publications:** Papers focused on the structure-activity relationship (SAR) of a drug series often include key pharmacokinetic parameters for multiple analogs, which could include NU-7031.

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## References

1. Preclinical pharmacokinetics and metabolism of a novel ... [pmc.ncbi.nlm.nih.gov]

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